High-Affinity Antagonism of α3β4 Nicotinic Acetylcholine Receptor (nAChR) Versus α4β2 Subtype
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine exhibits potent antagonism at the human α3β4 nAChR subtype (IC₅₀ = 1.8 nM), while displaying approximately 6.7-fold lower potency at the human α4β2 nAChR subtype (IC₅₀ = 12.0 nM) [1]. This subtype selectivity profile is distinct from non-selective nAChR antagonists or compounds that preferentially target α4β2, which may have different therapeutic implications for nicotine addiction and smoking cessation [1].
| Evidence Dimension | nAChR subtype antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM at human α3β4 nAChR; IC₅₀ = 12.0 nM at human α4β2 nAChR |
| Comparator Or Baseline | Within-compound selectivity: α3β4 vs α4β2 |
| Quantified Difference | ~6.7-fold selectivity for α3β4 over α4β2 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux by liquid scintillation counting |
Why This Matters
For researchers developing subtype-selective nAChR modulators, this compound offers a distinct α3β4-preferring profile that may reduce off-target effects associated with α4β2 antagonism.
- [1] EcoDrugPlus. (n.d.). Compound ID 2126094: 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine Bioactivity Data. University of Helsinki. View Source
